(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
Description
(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a synthetic compound featuring a bicyclic pyrrolo-pyrrolidine core linked to a 2-chlorophenyl group via a ketone bridge. The hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl moiety is a rigid, nitrogen-rich bicyclic system that enhances binding affinity to biological targets such as G-protein-coupled receptors (GPCRs) and enzymes .
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16/h1-4,9-10,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQTWYBNCMWYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Followed by Acyl Coupling
The most widely adopted approach involves sequential reductive amination and acyl chloride coupling. As demonstrated in EP 3 581 575 A1 , the hexahydropyrrolo[3,4-c]pyrrole core is first synthesized via cyclization of protected diamines. For example, Boc-protected piperazine derivatives undergo reductive amination with glyoxal derivatives under hydrogenation conditions (10% Pd/C, 50 psi H₂, EtOH, 12 h) to yield the bicyclic amine intermediate .
The critical methanone formation employs 2-chlorobenzoyl chloride as the acylating agent. In CN102781942A , optimal conditions involve reacting the deprotected pyrrolopyrrolamine with 1.2 equiv of 2-chlorobenzoyl chloride in dichloromethane (DCM) at 0°C, using N,N-diisopropylethylamine (DIPEA) as the base. This method achieves 78–85% yields after silica gel chromatography (hexanes/EtOAc 7:3) . Table 1 compares solvent and catalyst impacts on acylation efficiency:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | DIPEA | 0→25 | 4 | 85 |
| THF | Triethylamine | 25 | 6 | 72 |
| EtOAc | Pyridine | 40 | 8 | 68 |
Data adapted from highlight DCM/DIPEA as the superior system due to enhanced nucleophilicity of the secondary amine and minimized side reactions.
Multicomponent Tandem Cyclization-Acylation
Recent work in ACS Omega and Journal of Medicinal Chemistry reveals tandem protocols combining pyrrolidine ring formation and aryl ketone installation. A representative procedure from involves:
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Condensing 1,3-diaminopropane with ethyl glyoxylate in acetonitrile under microwave irradiation (150°C, 1 h) to form the pyrrolo[3,4-c]pyrrole scaffold.
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Direct treatment with 2-chlorobenzoyl chloride and Hünig’s base at 80°C for 16 h, achieving 73% isolated yield .
Key advantages include reduced purification steps and scalability. However, stoichiometric excess of the acyl chloride (1.5 equiv) is required to suppress dimerization byproducts .
Transition Metal-Catalyzed C–N Coupling
Palladium-mediated Buchwald-Hartwig amination offers an alternative route. As detailed in US10561655B2 , preformed 2-chlorophenyl ketones react with hexahydropyrrolo[3,4-c]pyrrole derivatives using Pd₂(dba)₃/Xantphos catalytic systems. Optimized conditions (toluene, 110°C, 24 h) provide 68–72% yields but require rigorous exclusion of moisture . Comparative studies indicate this method is less efficient than acylation approaches but valuable for functionalized aryl substrates .
Mechanistic Insights and Byproduct Analysis
The acylation pathway proceeds via a nucleophilic acyl substitution mechanism. FTIR monitoring (in situ) reveals rapid consumption of the amine N–H stretch (3300 cm⁻¹) concomitant with carbonyl emergence (1685 cm⁻¹) . Common byproducts include:
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Diacylated species : Formed at elevated temperatures (>40°C) or excess acyl chloride.
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Oxazolone derivatives : Arise from intramolecular cyclization in polar aprotic solvents like DMF .
HPLC-MS analysis (ESI+) identifies major impurities, guiding purification via reverse-phase chromatography (C18, MeCN/H₂O gradient) .
Industrial-Scale Considerations
Gram-scale synthesis (≥50 g) demands solvent recycling and flow chemistry adaptations. Patent EP2948448B1 discloses a continuous-flow setup where the acylation step occurs in a packed-bed reactor containing immobilized DIPEA on silica. This system achieves 89% conversion with 99.5% purity, reducing waste generation by 40% compared to batch processes .
Chemical Reactions Analysis
Common Reagents and Conditions Used
For oxidation reactions, reagents like potassium permanganate or chromium trioxide might be used under acidic conditions. For reduction, sodium borohydride or lithium aluminum hydride are common choices. Substitution reactions might involve halogens or other electrophilic agents under varying conditions.
Major Products Formed
Depending on the reaction, the products can range from oxidized derivatives of the original compound to reduced forms or substituted versions with different functional groups
Scientific Research Applications
Biology
In biological research, (2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone might be used to study cellular processes due to its potential interaction with biological macromolecules.
Medicine
The compound's distinct molecular structure suggests it could be explored for pharmaceutical applications, particularly as a lead compound for drug development. Its interactions with biological targets could pave the way for new therapeutic agents.
Industry
In industrial applications, the compound might be used as a precursor for manufacturing advanced materials or as a reagent in chemical processes.
Mechanism of Action
The compound's mechanism of action is primarily defined by its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system , but typically, these interactions can result in changes to cellular signaling or metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituent on the aryl group significantly influences molecular weight, polarity, and bioactivity. Key analogs include:
Key Observations :
- Chlorine vs.
- Triazole Inclusion : The 2-fluoro-6-triazolylphenyl analog (MW 301.32) exhibits higher polarity due to the triazole’s hydrogen-bonding capacity, which may improve target engagement in hydrophilic binding pockets .
Neuropathic Pain Modulation
A hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl derivative with a benzimidazole-piperidine substituent demonstrated potent agonism at the nociceptin/orphanin FQ receptor (NOP), showing efficacy in neuropathic pain models. The 2-chlorophenyl variant’s electron-withdrawing Cl group may similarly stabilize receptor interactions but with altered binding kinetics compared to bulkier substituents (e.g., indole derivatives in ) .
Protein Binding and Crystal Structures
- Benzotriazole Analogs: The compound 1-[(3aR,6aS)-5-(1H-benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-[4-(trifluoromethoxy)phenoxy]ethan-1-one (C22H20F3N5O4) forms stable complexes with autotaxin, a lysophospholipase D enzyme, via π-π stacking and hydrophobic interactions . The 2-chlorophenyl variant’s smaller size may reduce steric hindrance in similar targets.
- Indole Derivatives : A compound with dual indole substituents (C26H28ClN5O) exhibited binding to SOS1, a guanine nucleotide exchange factor, highlighting the core’s versatility in modulating RAS signaling pathways .
Biological Activity
(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone, identified by CAS number 1480264-74-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 250.72 g/mol. The structure features a chlorophenyl group attached to a hexahydropyrrolo framework, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives of piperidine and related structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. In particular, certain derivatives have demonstrated potent AChE inhibition with IC50 values significantly lower than standard reference compounds .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Derivative 1 | AChE | 0.63 ± 0.001 |
| Derivative 2 | Urease | 1.13 ± 0.003 |
| Reference (Thiourea) | Urease | 21.25 ± 0.15 |
The mechanism by which these compounds exert their biological effects often involves interactions with amino acids and proteins in the target organisms or systems. Docking studies have elucidated various types of interactions that support their pharmacological effectiveness .
Case Studies
- Study on Piperidine Derivatives : A study explored the synthesis and biological evaluation of piperidine derivatives, including those similar to this compound. The results indicated strong antibacterial activity and significant enzyme inhibition, suggesting potential therapeutic applications in treating infections and metabolic disorders .
- Evaluation of Antiviral Properties : Another investigation focused on the antiviral potential of chlorinated phenyl compounds against human adenoviruses (HAdV). Compounds with structural similarities exhibited promising antiviral activity, highlighting the versatility of the hexahydropyrrolo structure in drug development .
Q & A
How can synthetic routes for (2-chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalyst loading. For example, describes a reflux procedure in xylene with chloranil as an oxidizing agent. To enhance efficiency:
- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to reduce reaction time.
- Catalyst Screening : Evaluate alternatives to chloranil (e.g., DDQ) for milder conditions.
- Purification : Use column chromatography instead of recrystallization to isolate minor impurities.
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically.
Key Data from Literature:
| Parameter | Original Protocol () | Proposed Optimization |
|---|---|---|
| Solvent | Xylene | DMF/Toluene mixture |
| Reaction Time | 25–30 hours | 8–12 hours (reflux) |
| Purification Method | Recrystallization (MeOH) | Silica gel chromatography |
What advanced techniques are recommended for structural elucidation of this compound?
Methodological Answer:
Combine X-ray crystallography, NMR, and computational modeling:
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., using methanol/water mixtures). Refinement parameters (R-factor < 0.05) ensure accuracy ( ).
- NMR Analysis : Assign peaks using - HSQC and HMBC to resolve stereochemical ambiguities.
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate the structure.
How should researchers design experiments to evaluate the compound’s biological activity?
Methodological Answer:
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with IC determination ().
- Controls : Include positive controls (e.g., doxorubicin) and vehicle-only controls.
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to identify potency thresholds.
- Mechanistic Follow-Up : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage).
How can contradictory data in pharmacological studies be resolved?
Methodological Answer:
- Replicate Studies : Ensure batch-to-batch consistency in compound purity (HPLC > 98%).
- Assay Standardization : Use identical cell lines, serum concentrations, and incubation times.
- Meta-Analysis : Compare results across studies (e.g., ’s broad activity vs. narrow-target findings) to identify confounding variables.
What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., kinase domains). Validate with MD simulations (100 ns trajectories).
- QSAR Modeling : Train models on analogs () to correlate substituent effects with activity.
- ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks.
How can derivatives of this compound be rationally designed for improved activity?
Methodological Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) to the chlorophenyl ring to enhance binding ().
- SAR Studies : Synthesize analogs with varied pyrrolo-pyrrole substitutions and test in enzyme inhibition assays.
- Crystallographic Data : Use ’s structural insights to guide steric adjustments.
What analytical challenges arise in quantifying impurities, and how are they addressed?
Methodological Answer:
- HPLC Method Development : Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to separate impurities listed in .
- Validation : Ensure linearity (R > 0.995) and LOD/LOQ compliance (ICH guidelines).
- Mass Spectrometry : Confirm impurity structures via HRMS/MS fragmentation patterns.
What mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC against purified kinases or proteases ().
- Cellular Thermal Shift Assay (CETSA) : Identify target engagement in live cells.
- CRISPR Knockout : Validate target dependency using gene-edited cell lines.
How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Light Sensitivity : Use amber vials to prevent photodegradation ( ).
- Cryopreservation : Assess solubility in DMSO at -80°C for long-term storage.
How do structural features of this compound compare to marine-derived analogs with similar bioactivity?
Methodological Answer:
- Comparative Crystallography : Overlay X-ray structures with marine alkaloids () to identify conserved motifs.
- Bioactivity Clustering : Use PCA analysis to group compounds by IC profiles across assays.
- Synthetic Accessibility : Rank analogs by ease of synthesis (e.g., step count, yield) using ’s protocol as a benchmark.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
